(2-Bromophenyl)(o-tolyl)methanol

Overview

Description

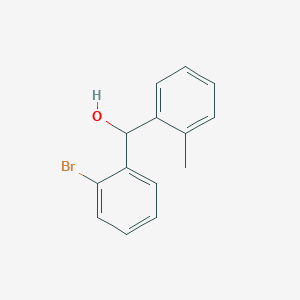

(2-Bromophenyl)(o-tolyl)methanol is an organic compound that belongs to the class of aromatic alcohols It consists of a bromophenyl group and an o-tolyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(o-tolyl)methanol typically involves the reaction of 2-bromobenzaldehyde with o-tolylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol. The reaction conditions generally include:

Solvent: Diethyl ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: 2-bromobenzaldehyde, o-tolylmagnesium bromide, and an acid for protonation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(o-tolyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: (2-Bromophenyl)(o-tolyl)ketone or (2-Bromophenyl)(o-tolyl)aldehyde

Reduction: (2-Phenyl)(o-tolyl)methanol

Substitution: (2-Aminophenyl)(o-tolyl)methanol or (2-Thiophenyl)(o-tolyl)methanol

Scientific Research Applications

(2-Bromophenyl)(o-tolyl)methanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(o-tolyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the aromatic rings can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- (2-Chlorophenyl)(o-tolyl)methanol

- (2-Fluorophenyl)(o-tolyl)methanol

- (2-Iodophenyl)(o-tolyl)methanol

Comparison

Compared to its analogs, (2-Bromophenyl)(o-tolyl)methanol exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom can participate in halogen bonding, potentially enhancing its biological activity.

Biological Activity

(2-Bromophenyl)(o-tolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 2-position of a phenyl ring, linked to an o-tolyl group via a methanol functional group. The presence of these substituents can significantly influence its biological interactions.

The mechanism by which this compound exerts its biological effects is primarily through interaction with various biological targets such as enzymes and receptors. The bromine and methyl substituents can enhance binding affinity and specificity due to electronic and steric effects, which may modulate biochemical pathways involved in disease processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related bromophenyl compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 1.6 mg/mL .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| 2-Bromophenyl derivative | E. coli | 1.6 |

| 2-Bromophenyl derivative | S. aureus | 1.6 |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound's IC50 values indicate its potency, with some derivatives showing values in the range of 10-33 nM .

Case Study: Antiproliferative Effects

A study evaluated the effects of this compound on MCF-7 cells, revealing significant inhibition of cell proliferation and induction of apoptosis. Flow cytometry analysis indicated that treated cells were arrested in the G2/M phase of the cell cycle, which is critical for cancer treatment strategies .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 10-33 | Tubulin destabilization |

| MDA-MB-231 | 23-33 | Apoptosis induction |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

- Tubulin Interaction : The compound appears to interfere with tubulin polymerization, a crucial process for cell division, thereby exhibiting antimitotic properties similar to known chemotherapeutic agents like combretastatin A-4 (CA-4) .

- Structure-Activity Relationship : Variations in substituents on the phenolic rings significantly affect biological activity, suggesting that careful modification could enhance efficacy and selectivity against specific targets .

Properties

IUPAC Name |

(2-bromophenyl)-(2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDULRUPNYFZANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.